molecular formula C19H21FN2O4S B2430333 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide CAS No. 954707-24-5

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2430333
CAS RN: 954707-24-5
M. Wt: 392.45
InChI Key: XEBKJFQVIMHZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

1. Binding and Inhibition Studies

Research has demonstrated that derivatives of tetrahydroisoquinolines, including those with structural similarities to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide, show significant binding and inhibitory effects on specific enzymes. For instance, studies have found these compounds to be potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is an enzyme involved in the biosynthesis of epinephrine and norepinephrine. This interaction suggests potential applications in modulating physiological processes that involve catecholamines (Grunewald et al., 2006; Grunewald et al., 2005).

2. Synthesis and Structural Analysis

Compounds within the same family as N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide have been synthesized and analyzed for their structural properties. The structural aspects of isoquinoline derivatives have been studied, revealing their ability to form crystalline salts and inclusion compounds, which could be relevant for developing new materials or pharmaceutical formulations (Karmakar et al., 2007).

3. Photophysical Properties

The photophysical properties of quinolone and isoquinoline derivatives, particularly focusing on excited state intramolecular charge transfer, have been investigated. These studies provide insights into the behavior of the 1,4-dihydro-4-oxoquinoline ring, a core structure related to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide, under different conditions. Such investigations are crucial for understanding the fluorescence and reactivity of these compounds, which may have implications for designing fluorescent probes or materials (Cuquerella et al., 2006).

4. Anticancer and Antibacterial Potential

The synthetic versatility of tetrahydroisoquinoline derivatives has been exploited to create compounds with potent cytotoxic and antibacterial activities. These activities suggest potential applications in developing new therapeutic agents for treating cancer and infections. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity, indicating the role of such compounds in medicinal chemistry research (Ghorab et al., 2015).

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-10-9-14-3-6-17(11-15(14)12-22)21-19(23)13-26-18-7-4-16(20)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBKJFQVIMHZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

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